molecular formula C6H13BrClN B2531416 3-(Bromomethyl)piperidine Hydrochloride CAS No. 1353976-07-4

3-(Bromomethyl)piperidine Hydrochloride

Cat. No. B2531416
CAS RN: 1353976-07-4
M. Wt: 214.53
InChI Key: MPWJVOIHKVBVED-UHFFFAOYSA-N
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Description

3-(Bromomethyl)piperidine Hydrochloride is a chemical compound that is part of the piperidine family, which is a class of organic compounds containing a six-membered ring with five methylene groups and one amine group. The presence of the bromomethyl group indicates that this compound can act as an alkylating agent, making it potentially useful in various chemical synthesis processes.

Synthesis Analysis

The synthesis of related piperidine derivatives has been explored in several studies. For instance, a new route for the synthesis of 3,6-dialkyl-1,4-dimethyl-3,6-epithio- and -3,6-epidithio-2,5-piperazinediones via bromo derivatives has been described, which involves bromination and subsequent reactions including substitution and oxidation steps . Another study presents a multicomponent reaction catalyzed by bromodimethylsulfonium bromide, leading to the formation of functionalized piperidines . Additionally, the conversion of 3-methoxypiperidines into 2-(bromomethyl)pyrrolidines using boron(III) bromide has been reported, showcasing a method that could potentially be adapted for the synthesis of 3-(Bromomethyl)piperidine Hydrochloride .

Molecular Structure Analysis

The molecular structure of piperidine derivatives can be complex and varies depending on the substituents present on the ring. X-ray diffraction analysis has been used to determine the structure of 3-bromo-trans-2,6-diallyl-Δ^3-piperideine hydrochloride, which could provide insights into the structural aspects of 3-(Bromomethyl)piperidine Hydrochloride . The absolute configuration of related piperidine carboxylic acid hydrobromides has also been studied, which could be relevant for understanding the stereochemistry of 3-(Bromomethyl)piperidine Hydrochloride .

Chemical Reactions Analysis

Piperidine derivatives can undergo various chemical reactions. For example, 3-methoxypiperidines have been shown to react with boron(III) bromide to form 2-(bromomethyl)pyrrolidines . Similarly, 5-(bromomethyl)-1-pyrrolinium bromides have been reduced to 2-(bromomethyl)pyrrolidines and then transformed into piperidin-3-ones through a ring expansion-oxidation protocol . These studies demonstrate the reactivity of bromomethyl-containing piperidine derivatives and could be indicative of the types of reactions that 3-(Bromomethyl)piperidine Hydrochloride might undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives can be influenced by their molecular structure. For instance, the crystal structure, DFT calculations, and Hirshfeld surface analysis of a chloro-methyl-r(2),c(6)-bis(p-methoxyphenyl)piperidin-4-one provide valuable information about intermolecular interactions and molecular shape, which are important for understanding the properties of these compounds . Although not directly related to 3-(Bromomethyl)piperidine Hydrochloride, these analyses can offer a general idea of the properties to expect from bromomethylated piperidines.

Scientific Research Applications

Chemistry and Pharmacology

3-(Bromomethyl)piperidine hydrochloride serves as a critical intermediate in the synthesis of various pharmacologically active compounds. Its applications in scientific research mainly revolve around its role in creating derivatives with potential therapeutic benefits. For instance, it has been implicated in the synthesis of piperidine-based drugs, which exhibit a wide range of pharmacological activities, including anticonvulsant, antidepressant, and antipsychotic effects.

One of the most notable applications of piperidine derivatives, potentially synthesized using compounds like 3-(Bromomethyl)piperidine hydrochloride, is in the development of drugs for neurological conditions. For example, donepezil, a piperidine derivative, is a central acetylcholinesterase inhibitor approved for treating mild-to-moderate Alzheimer's disease, demonstrating the importance of piperidine compounds in neuropharmacology (G. Román & S. Rogers, 2004). Furthermore, piperidine alkaloids from natural sources have shown significant medicinal importance, including neuroprotective effects, showcasing the therapeutic potential of piperidine-based compounds in a variety of health conditions (L. Singh et al., 2021).

Safety and Hazards

3-(Bromomethyl)piperidine Hydrochloride is considered hazardous . It has acute oral toxicity, acute dermal toxicity, acute inhalation toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Future Directions

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

properties

IUPAC Name

3-(bromomethyl)piperidine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12BrN.ClH/c7-4-6-2-1-3-8-5-6;/h6,8H,1-5H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPWJVOIHKVBVED-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)CBr.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13BrClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Bromomethyl)piperidine Hydrochloride

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